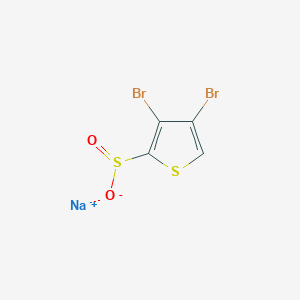

Sodium 3,4-dibromothiophene-2-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 3,4-dibromothiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄HBr₂NaO₂S₂ and a molecular weight of 327.98 g/mol . This compound is characterized by the presence of two bromine atoms and a sulfinate group attached to a thiophene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of sodium sulfinates, including sodium 3,4-dibromothiophene-2-sulfinate, typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of 3,4-dibromothiophene with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Sodium 3,4-dibromothiophene-2-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can be reduced to form thiophene derivatives with different functional groups.

Common reagents used in these reactions include sodium sulfite, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3,4-dibromothiophene-2-sulfinate has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of sodium 3,4-dibromothiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a sulfinate group. These functional groups enable the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Sodium 3,4-dibromothiophene-2-sulfinate can be compared with other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate. While all these compounds share the sulfinate functional group, this compound is unique due to the presence of the thiophene ring and bromine atoms, which impart distinct reactivity and properties .

Similar compounds include:

- Sodium benzenesulfinate

- Sodium methanesulfinate

- Sodium p-toluenesulfinate

These compounds differ in their structural frameworks and the nature of substituents attached to the sulfinate group, leading to variations in their chemical behavior and applications.

Biological Activity

Sodium 3,4-dibromothiophene-2-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C6H3Br2NaO2S

- Molecular Weight : Approximately 328.0 g/mol

- Functional Groups : Sulfinate group and bromine substituents on a thiophene ring

The unique structure allows it to interact with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its derivatives have been shown to inhibit the growth of bacteria and fungi effectively. For instance, studies have demonstrated its efficacy against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer effects. It has been tested against several cancer cell lines, including:

- HeLa cells (cervical cancer)

- MCF-7 cells (breast cancer)

- A549 cells (lung cancer)

The compound induces apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. Notably, it has shown low toxicity towards normal cells, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules. The presence of reactive bromine atoms and the sulfinate group facilitates interactions with proteins and nucleic acids, leading to modulation of cellular pathways relevant to disease processes.

Summary of Mechanisms:

- Covalent Bonding : Forms stable complexes with target biomolecules.

- Oxidative Stress Induction : Triggers apoptosis in cancer cells.

- Membrane Disruption : Alters integrity of microbial membranes.

Synthesis

This compound is synthesized through the sulfonylation of 3,4-dibromothiophene using sodium sulfite under controlled conditions. The reaction typically involves:

- Reagents : 3,4-dibromothiophene and sodium sulfite.

- Conditions : Controlled temperature and pH.

- Yield : The synthesis can yield high purity products suitable for biological testing.

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Conducted on various bacterial strains.

- Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus.

-

Anticancer Activity Assessment :

- Evaluated on HeLa and MCF-7 cell lines.

- Induced significant cell death at concentrations ranging from 10 to 50 µM.

Comparative Analysis with Other Compounds

To understand the unique properties of this compound, a comparative analysis with other related compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 2,5-dibromothiophene-3-sulfinate | Similar thiophene structure | Different bromination pattern |

| Sodium benzenesulfinate | Aromatic ring with a sulfinate group | Lacks halogen substituents |

| Sodium phenylsulfinate | Contains phenyl group | Primarily used for aromatic properties |

This table illustrates how this compound stands out due to its specific structural features that contribute to its distinct reactivity and biological activity compared to other sulfinates .

Properties

Molecular Formula |

C4HBr2NaO2S2 |

|---|---|

Molecular Weight |

328.0 g/mol |

IUPAC Name |

sodium;3,4-dibromothiophene-2-sulfinate |

InChI |

InChI=1S/C4H2Br2O2S2.Na/c5-2-1-9-4(3(2)6)10(7)8;/h1H,(H,7,8);/q;+1/p-1 |

InChI Key |

RUJHWDBEIBYAMR-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=C(S1)S(=O)[O-])Br)Br.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.